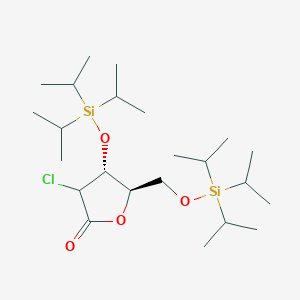
Phenanthren-4-ylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthren-4-ylboronic acid is an organic compound with the molecular formula C14H11BO2. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenanthrene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenanthren-4-ylboronic acid can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, where a phenanthrene derivative is coupled with a boronic acid derivative in the presence of a palladium catalyst. The reaction typically requires a base, such as potassium carbonate, and is conducted under an inert atmosphere at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
Phenanthren-4-ylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrene-4-carboxylic acid.
Reduction: Reduction reactions can convert it into phenanthren-4-ylborane.
Substitution: It participates in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include phenanthrene-4-carboxylic acid, phenanthren-4-ylborane, and various substituted phenanthrene derivatives .
Scientific Research Applications
Phenanthren-4-ylboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenanthren-4-ylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these covalent bonds .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
Comparison
Phenanthren-4-ylboronic acid is unique due to its phenanthrene ring structure, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness makes it particularly valuable in applications requiring specific molecular interactions and reactivity .
Properties
Molecular Formula |
C14H11BO2 |
|---|---|
Molecular Weight |
222.05 g/mol |
IUPAC Name |
phenanthren-4-ylboronic acid |
InChI |
InChI=1S/C14H11BO2/c16-15(17)13-7-3-5-11-9-8-10-4-1-2-6-12(10)14(11)13/h1-9,16-17H |
InChI Key |
XFCGTMHIOJRSRP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC3=CC=CC=C32)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2S)-1-Amino-1-[2-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B13038091.png)



![tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13038128.png)


![4,5,11,12,18,19-hexamethoxy-22-methylhexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-2,4,6,9,11,13,16,18,20-nonaene](/img/structure/B13038156.png)


![7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid](/img/structure/B13038168.png)
![2,2'-Methylene-bis(N-(2-[((5-[(dimethylamino)methyl]-2-furanyl)thio)ethyl]-N'-methyl)-2-nitro-1,1'-ethenediamine)](/img/structure/B13038175.png)

